2-bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide
CAS No.: 923722-86-5
Cat. No.: VC2219095
Molecular Formula: C12H9BrFNO2
Molecular Weight: 298.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923722-86-5 |
|---|---|
| Molecular Formula | C12H9BrFNO2 |
| Molecular Weight | 298.11 g/mol |
| IUPAC Name | 2-bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C12H9BrFNO2/c13-11-4-3-8(14)6-10(11)12(16)15-7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16) |
| Standard InChI Key | DAVYUEFDVXZLQR-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)CNC(=O)C2=C(C=CC(=C2)F)Br |
| Canonical SMILES | C1=COC(=C1)CNC(=O)C2=C(C=CC(=C2)F)Br |
Introduction
Chemical Structure and Properties
Molecular Structure
2-Bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide consists of a benzamide core structure with specific substituents. The benzene ring contains a bromine atom at the 2-position and a fluorine atom at the 5-position, while the amide nitrogen is connected to a furan-2-ylmethyl group. This structural arrangement creates a molecule with distinct electronic and steric properties that influence its chemical behavior and potential biological interactions.
The structural representation can be described chemically through its IUPAC name: 2-bromo-5-fluoro-N-(2-furylmethyl)benzamide. The compound's structure includes an amide linkage between the substituted benzoic acid moiety and the furan-containing amine component, creating a relatively rigid yet flexible molecular architecture.
Physical and Chemical Properties
The compound demonstrates several key physical and chemical properties that are important for understanding its behavior in various applications. These properties are summarized in Table 1:
| Property | Value |
|---|---|
| CAS Number | 923722-86-5 |
| Molecular Formula | C₁₂H₉BrFNO₂ |
| Molecular Weight | 298.11 g/mol |
| IUPAC Name | 2-bromo-5-fluoro-N-(2-furylmethyl)benzamide |
| InChI Key | DAVYUEFDVXZLQR-UHFFFAOYSA-N |
| Physical Appearance | Solid (based on similar compounds) |
| Solubility | Likely soluble in organic solvents such as methanol, ethanol, DMSO |
The presence of the bromine and fluorine atoms contributes to the compound's electronic properties, potentially affecting its reactivity and stability. The halogen substituents can influence the compound's lipophilicity, which is an important parameter for drug-like molecules. Similarly, the furan moiety adds an aromatic heterocyclic component that can participate in various interactions, including hydrogen bonding and π-stacking with biological targets.
Structural Analogs and Related Compounds
2-Bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide belongs to a broader family of structurally related compounds that share similar chemical frameworks but differ in their substitution patterns or functional groups. Understanding these relationships helps contextualize its potential properties and applications.
A notable related compound is 4-fluoro-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide (CAS: 898471-01-7), which contains both furan and thiophene heterocycles attached to the amide nitrogen. This structural analog has a molecular formula of C₁₇H₁₄FNO₂S and a molecular weight of 315.4 g/mol. The presence of the additional thiophene ring and the different position of the fluorine atom (4-position versus 5-position) would likely result in distinct chemical and biological properties compared to our compound of interest.
Table 2: Comparison of 2-Bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 2-Bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide | C₁₂H₉BrFNO₂ | 298.11 | Bromine at 2-position, fluorine at 5-position, single substitution on amide nitrogen |
| 4-Fluoro-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide | C₁₇H₁₄FNO₂S | 315.4 | Fluorine at 4-position, no bromine, disubstituted amide nitrogen with both furan and thiophene groups |
The structural variations among these compounds highlight the diversity within the benzamide class and illustrate how subtle changes in substitution patterns can potentially lead to significant differences in chemical reactivity and biological activity. These structure-activity relationships are valuable for medicinal chemistry research and the development of compounds with specific properties or functions.
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